molecular formula C8H10N2O B7766070 N'-hydroxy-3-methylbenzimidamide

N'-hydroxy-3-methylbenzimidamide

Cat. No.: B7766070
M. Wt: 150.18 g/mol
InChI Key: KJMNPGUHEUTHMR-UHFFFAOYSA-N
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Description

N’-hydroxy-3-methylbenzimidamide is an organic compound with the molecular formula C₈H₁₀N₂O. It is a derivative of benzimidamide, characterized by the presence of a hydroxy group and a methyl group attached to the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-hydroxy-3-methylbenzimidamide can be synthesized through the reaction of 3-methylbenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs at a temperature range of 60-70°C for about 4 hours . The general procedure involves dissolving the reactants in a suitable solvent like dimethyl sulfoxide (DMSO) and stirring the mixture under the specified conditions .

Industrial Production Methods

While specific industrial production methods for N’-hydroxy-3-methylbenzimidamide are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade equipment. The key factors in industrial production include maintaining consistent reaction temperatures, using high-purity reactants, and ensuring efficient mixing and stirring.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-3-methylbenzimidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxo compounds.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzimidamides with various functional groups.

Scientific Research Applications

N’-hydroxy-3-methylbenzimidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-hydroxy-3-methylbenzimidamide involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully elucidate its effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-hydroxy-4-methylbenzimidamide
  • N’-hydroxy-3-methoxybenzimidamide
  • 3-hydroxy-N-methylbenzamide

Uniqueness

N’-hydroxy-3-methylbenzimidamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N'-hydroxy-3-methylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-6-3-2-4-7(5-6)8(9)10-11/h2-5,11H,1H3,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMNPGUHEUTHMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343693
Record name N'-hydroxy-3-methylbenzimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40067-82-1
Record name N-Hydroxy-3-methylbenzenecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40067-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N'-hydroxy-3-methylbenzimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methylbenzamidoxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The reaction of m-tolunitrile (1 g, 8.54 mmol) and hydroxylamine (0.78 cm3, 12.8 mmol, 1.5 eq) in EtOH (8.5 cm3) was performed in the same manner as in the preparation of N′-hydroxybenzimidamide, to give the product N′-hydroxy-3-methylbenzimidamide (1.25 g, 97.7%) as a white solid, mp 92° C. (lit 88-90° C.).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.78 mL
Type
reactant
Reaction Step One
Name
Quantity
8.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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